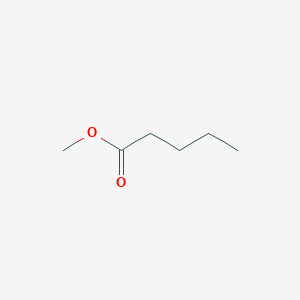

Methyl valerate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Methyl valerate can be synthesized through the esterification of pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Hydrolysis and Estertification

Methyl valerate undergoes acid- or base-catalyzed hydrolysis to form valeric acid and methanol. The reverse reaction (esterification) is used industrially for its synthesis.

Synthesis :

Direct esterification of valeric acid with methanol in the presence of concentrated H₂SO₄ yields this compound .

Hydrolysis Thermodynamics :

| Reaction | ΔrH° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| C₈H₁₈O₃ + H₂O → C₆H₁₂O₂ + 2CH₄O | -25.53 ± 0.05 | Aqueous dioxane, liquid phase |

Hydrolysis rates depend on pH and temperature, with base-catalyzed pathways typically faster due to nucleophilic attack by hydroxide ions .

Cl-Initiated Tropospheric Degradation

This compound reacts with chlorine radicals in the atmosphere, forming products like CO, CO₂, and organic peroxides .

Rate Coefficients (298 K) :

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|

| MV + Cl → Products | (1.69 ± 0.40) × 10⁻¹⁰ | Relative rate (RR) technique |

| MIV + Cl → Products | (1.06 ± 0.23) × 10⁻¹⁰ | CCSD(T)/cc-pVTZ//BHandHLYP |

Mechanism :

-

H-atom abstraction from the alkyl chain dominates.

-

Predicted atmospheric lifetime: Hours to days, with global warming potential (GWP) comparable to short-lived hydrocarbons .

Catalytic Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions.

Negishi Coupling :

Used to synthesize 5-(4-methylphenyl) this compound :

-

Step 1 : this compound reacts with Zn powder, LiCl, and TMSCl at 65°C to form an organozinc intermediate.

-

Step 2 : PdCl₂/XPhos catalyzes coupling with p-bromotoluene at 75°C, yielding 88% product .

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂/XPhos |

| Solvent | Tetrahydrofuran |

| Reaction Time | 20 hours per step |

McLafferty Rearrangement

In mass spectrometry, this compound undergoes a McLafferty rearrangement (McLR) upon electron ionization :

Mechanism :

-

γ-Hydrogen transfer to the carbonyl oxygen.

-

Cleavage of the α-β bond, forming a neutral alkene (C₃H₆) and a charged enol fragment ([C₃H₆O₂]⁺).

Key Findings :

-

Reaction initiates within 100 fs post-ionization and completes within 100 ns .

-

Two pathways identified:

Fragmentation Products :

| m/z | Ion |

|---|---|

| 74 | [C₃H₆O₂]⁺ |

| 42 | [C₂H₂O]⁺ or [C₃H₆]⁺ |

Combustion and Autoignition

This compound exhibits two-stage ignition under engine-relevant conditions :

Autoignition Characteristics :

| Pressure (bar) | Temperature (K) | Ignition Delay (ms) |

|---|---|---|

| 15 | 600–800 | 2–20 |

| 30 | 700–900 | 1–15 |

Radical Formation :

-

H-atom abstraction occurs preferentially at the β-carbon due to bond weakening near the ester group .

Reactivity with Acids, Bases, and Metals

-

Acids : Exothermic reactions liberate valeric acid and methanol .

-

Alkali Metals : Generates flammable hydrogen gas (e.g., with Na or Li) .

Hazard Profile :

| Hazard | Details |

|---|---|

| Flammability | Flash point: 72°F (22°C) |

| Oxidative Reactivity | Vigorous reaction with HNO₃ or H₂SO₄ |

科学的研究の応用

Fragrance and Flavor Industry

Overview:

Methyl valerate is widely used in the fragrance and flavor industry due to its pleasant fruity aroma. It is often incorporated into perfumes, cosmetics, soaps, and laundry detergents at concentrations ranging from 0.1% to 1% .

Case Study:

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's mutagenic and clastogenic properties. The study concluded that this compound does not exhibit mutagenic effects under standard testing conditions, supporting its safe use in consumer products .

Plasticizers

Overview:

In its pure form (greater than 99.5%), this compound serves as a plasticizer in the manufacture of plastics. Its low vapor pressure makes it easy to handle and suitable for various applications in the plastics industry .

Research Findings:

The use of this compound as a plasticizer enhances the flexibility and durability of polymer materials. Its incorporation into polyvinyl chloride (PVC) formulations has been shown to improve processing characteristics while maintaining mechanical properties .

Biofuels

Overview:

this compound is recognized as a relevant surrogate component for biodiesel due to its favorable combustion properties. It can be produced from renewable resources, making it an attractive option for sustainable energy solutions .

Case Study:

Research indicates that this compound can be blended with conventional fuels to improve combustion efficiency in internal combustion engines. Tests conducted on engines fueled with blends of gasoline and this compound demonstrated comparable performance to standard fuels while reducing emissions .

Insecticides

Overview:

this compound has been identified as having potential insecticidal properties. Its application in pest control formulations offers an alternative to synthetic pesticides, aligning with the growing demand for environmentally friendly agricultural practices .

Research Findings:

Studies have shown that this compound exhibits effective insecticidal activity against various pests. Its use as a biopesticide could reduce reliance on chemical pesticides, promoting sustainable agriculture .

Biomedical Applications

Overview:

this compound is being explored for its potential in biomedical applications, particularly in the development of biodegradable materials such as polyhydroxyalkanoates (PHAs). These materials are utilized in tissue engineering and drug delivery systems due to their biocompatibility and biodegradability .

Research Insights:

The synthesis of PHAs from this compound has been investigated for use in controlled drug release systems. The unique properties of these polymers enable them to serve as effective carriers for therapeutic agents while minimizing adverse effects on biological systems .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fragrance & Flavor Industry | Used in perfumes, cosmetics, soaps | Pleasant aroma; safe for consumer products |

| Plasticizers | Enhances flexibility in plastics | Improves processing characteristics |

| Biofuels | Surrogate component for biodiesel | Sustainable energy source; reduces emissions |

| Insecticides | Potential biopesticide | Environmentally friendly pest control |

| Biomedical Applications | Development of biodegradable materials | Biocompatible; suitable for drug delivery |

作用機序

The mechanism of action of methyl valerate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentanoic acid and methanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biodiesel combustion or as a fragrance component .

類似化合物との比較

Ethyl valerate: The ethyl ester of pentanoic acid, used similarly in fragrances and as a flavoring agent.

Methyl butyrate: The methyl ester of butyric acid, also used in fragrances and flavorings.

Methyl hexanoate: The methyl ester of hexanoic acid, used in similar applications.

Uniqueness of Methyl Valerate: this compound is unique due to its specific molecular structure, which imparts a distinct fruity odor. Its applications in biodiesel research and as a plasticizer in high purity forms also set it apart from other similar esters .

生物活性

Methyl valerate, an ester derived from valeric acid, is recognized for its biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

- Chemical Formula : CHO

- Molecular Weight : 102.13 g/mol

- Structure : this compound is an aliphatic ester formed from the reaction of methanol and valeric acid.

Biological Significance

This compound exhibits several biological activities that can be categorized into metabolic functions, antimicrobial properties, and potential therapeutic uses.

1. Metabolic Functions

This compound plays a role in metabolic pathways, particularly in the metabolism of branched-chain amino acids. It is involved in the conversion of isoleucine into 3-methyl-2-oxovaleric acid through the action of branched-chain amino acid aminotransferases. This metabolic process is crucial for energy production and amino acid catabolism in various organisms.

| Enzyme | Function | Gene Name | Molecular Weight |

|---|---|---|---|

| Branched-chain-amino-acid aminotransferase | Catalyzes the transamination of branched-chain amino acids | BCAT1 | 38.64 kDa |

| Dihydroxy-acid dehydratase | Involved in the metabolic process of branched-chain amino acids | ilvD | 65.53 kDa |

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

3. Therapeutic Potential

This compound has shown promise in therapeutic applications due to its anti-inflammatory properties. In vitro studies have reported that it can inhibit pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

Study on Antimicrobial Properties

A study conducted by Villamanan et al. (1995) evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent.

Therapeutic Applications

In a recent study published in Acta Naturae, researchers explored the anti-inflammatory effects of this compound on human cell lines. The findings suggested that this compound could reduce inflammation markers significantly compared to control groups, indicating its therapeutic potential in managing inflammatory conditions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBDRPTVWVGKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060784 | |

| Record name | Methyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992), Liquid, colourless to pale yellow, mobile liquid with a green, apple, pineapple odour | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.7 °F at 760 mmHg (NTP, 1992), 118.00 to 119.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

72 °F (NTP, 1992) | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 5.06 mg/mL at 25 °C, soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in water | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8947 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.883-0.895 | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

63 mmHg at 124 °F ; 262 mmHg at 167 °F; 320 mmHg at 199 °F (NTP, 1992) | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

624-24-8 | |

| Record name | METHYL VALERATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW21JJJ9VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。